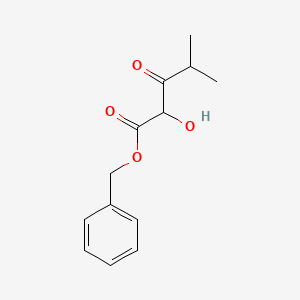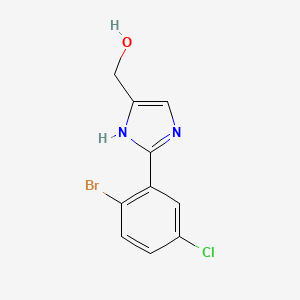
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is an organic compound with the molecular formula C₆H₄BrClOS and a molecular weight of 239.52 g/mol . It is a brominated derivative of 4-chlorothiophene, which is a heterocyclic compound containing sulfur and chlorine atoms. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone involves the bromination of 4-chloro-2-acetylthiophene. The process typically includes the following steps :
Bromination: 4-chloro-2-acetylthiophene is dissolved in diethyl ether, and bromine is added under ice cooling. The mixture is stirred at room temperature for 2 hours.
Extraction: Water is added to the reaction solution, and the organic phase is extracted. The organic layer is washed with brine and dried over anhydrous sodium sulfate.
Evaporation: The solvent is evaporated under reduced pressure to obtain the brominated compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Bromination: Bromine in diethyl ether at 0-20°C.
Substitution: Thiourea in ethanol at 80°C overnight.
Major Products Formed
Substitution Products: 2-amino-4-(4-chlorothiophen-2-yl)thiazole.
Scientific Research Applications
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex heterocyclic compounds.
Pharmaceutical Research: As an intermediate in the synthesis of potential therapeutic agents.
Material Science: In the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The specific mechanism of action for 2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is not well-documented. its reactivity is primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. The thiophene ring also contributes to its chemical behavior, allowing it to participate in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-1-(4-chlorothiophen-2-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds
Properties
IUPAC Name |
2-bromo-1-(4-chlorothiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-2-5(9)6-1-4(8)3-10-6/h1,3H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGRIMGRUCDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)


![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)










